![molecular formula C21H26N2O B5720797 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been researched for its potential therapeutic applications in cancer treatment.
Mechanism of Action
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide inhibits the activity of BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation. 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of BTK and downstream signaling pathways in cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have anti-inflammatory effects, as it inhibits the activation of BTK in immune cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide is that it has been shown to be effective in inhibiting the growth of several types of cancer cells. It has also been shown to have anti-inflammatory effects, which could have potential therapeutic applications in other diseases. One limitation of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One direction is to further investigate its safety and efficacy in human clinical trials. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and inflammatory disorders. Additionally, further research could be done to identify other targets of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide and to develop more potent and selective inhibitors of BTK.
Synthesis Methods
The synthesis of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves a multi-step process that includes the preparation of several intermediates. The final step of the synthesis involves the coupling of 4-tert-butyl-N-(2-hydroxy-4-methoxyphenyl)benzamide with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent and a base. The resulting product is then purified to obtain 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide.
Scientific Research Applications
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been researched for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell survival and proliferation. 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma.
properties
IUPAC Name |
4-tert-butyl-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-12-10-16(11-13-17)20(24)22-18-8-4-5-9-19(18)23-14-6-7-15-23/h4-5,8-13H,6-7,14-15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMGVWMPQNLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.